Cyclohexanol, 3-(2-MethyliMidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)-, (1R,3R)-
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Overview
Description
Cyclohexanol, 3-(2-MethyliMidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)-, (1R,3R)- is a complex organic compound that features a cyclohexanol moiety attached to a fused bicyclic imidazo-pyrrolo-pyridine system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol, 3-(2-MethyliMidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)-, (1R,3R)- typically involves multi-step organic reactions. The starting materials often include derivatives of 2,3-diaminopyridine, which undergo nucleophilic substitution and cyclization reactions to form the imidazo-pyrrolo-pyridine core . The cyclohexanol moiety is then introduced through additional functionalization steps.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Common industrial methods include the use of palladium-catalyzed reactions and other transition metal-catalyzed processes to facilitate the formation of the desired bicyclic structure .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanol, 3-(2-MethyliMidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)-, (1R,3R)- can undergo various chemical reactions, including:
Oxidation: The cyclohexanol moiety can be oxidized to form cyclohexanone derivatives.
Reduction: The imidazo-pyrrolo-pyridine core can be reduced under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyclohexanol moiety yields cyclohexanone derivatives, while substitution reactions can introduce various functional groups onto the imidazo-pyrrolo-pyridine core .
Scientific Research Applications
Cyclohexanol, 3-(2-MethyliMidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)-, (1R,3R)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclohexanol, 3-(2-MethyliMidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)-, (1R,3R)- involves its interaction with specific molecular targets and pathways. The imidazo-pyrrolo-pyridine core is known to interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar fused bicyclic structure and are known for their wide range of biological activities.
Pyrrolo[2,3-b]pyridines: These compounds also feature a fused bicyclic system and are used in medicinal chemistry for their potential therapeutic properties.
Uniqueness
Cyclohexanol, 3-(2-MethyliMidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)-, (1R,3R)- is unique due to the presence of the cyclohexanol moiety, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .
Properties
Molecular Formula |
C15H18N4O |
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Molecular Weight |
270.33 g/mol |
IUPAC Name |
(1R,3R)-3-(4-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-3-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C15H18N4O/c1-9-18-13-8-17-15-12(5-6-16-15)14(13)19(9)10-3-2-4-11(20)7-10/h5-6,8,10-11,20H,2-4,7H2,1H3,(H,16,17)/t10-,11-/m1/s1 |
InChI Key |
HTMCBXLLCSRXLQ-GHMZBOCLSA-N |
Isomeric SMILES |
CC1=NC2=CN=C3C(=C2N1[C@@H]4CCC[C@H](C4)O)C=CN3 |
Canonical SMILES |
CC1=NC2=CN=C3C(=C2N1C4CCCC(C4)O)C=CN3 |
Origin of Product |
United States |
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